molecular formula C12H12N2O2S B2359437 3-(2-Methylquinazolin-4-yl)sulfanylpropanoic acid CAS No. 310421-94-4

3-(2-Methylquinazolin-4-yl)sulfanylpropanoic acid

Cat. No.: B2359437
CAS No.: 310421-94-4
M. Wt: 248.3
InChI Key: BWOVZKBKWYSBAR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinazolinones, such as “3-(2-Methylquinazolin-4-yl)sulfanylpropanoic acid”, often involves amidation of 2-aminobenzoic acid derivatives . For example, anthranilic acid derivatives are coupled with the appropriate acid chloride to generate the corresponding substituted anthranilates, which undergo cyclization by treatment with acetic anhydride under reflux to afford the benzoxazin-4-ones . Treatment of the benzoxazinones with ammonia solution then affords the quinazolinone derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES notation: Cc1nc(SCCC(O)=O)c2ccccc2n1 .


Chemical Reactions Analysis

Quinazolinone derivatives, such as “this compound”, exhibit a diverse range of chemical reactions . The 2-methyl group in substituted 4(3H)-quinazolinone is reactive, as shown by the ease of its condensation with aldehydes to give the corresponding 2-styryl derivatives .

Scientific Research Applications

Synthesis and Biological Activities

  • The study by Ghorab et al. (2010) focused on the synthesis of novel triazoloquinazolines and triazinoquinazolines containing benzenesulfonamide moieties. These compounds were obtained through various reactions involving thioureido derivatives and demonstrated good antipyretic and anti-inflammatory activities. This highlights the compound's potential in developing anti-inflammatory agents (Ghorab, Ismail, & Abdalla, 2010).

Antimicrobial and Antituberculosis Studies

  • Chitra et al. (2011) synthesized 3-heteroarylthioquinoline derivatives and screened them for in vitro activity against Mycobacterium tuberculosis. Among the synthesized compounds, certain derivatives showed significant activity, indicating the potential of these compounds in antituberculosis therapy. This research underscores the importance of quinoline derivatives in addressing infectious diseases (Chitra, Paul, Muthusubramanian, Manisankar, Yogeeswari, & Sriram, 2011).

Catalytic Applications and Methodology Development

  • Kefayati et al. (2012) developed an effective catalytic system for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and hydroquinazoline-2,5-diones. This methodological advancement provides a green and efficient approach to synthesize these important heterocyclic compounds, showcasing the versatility of quinazoline derivatives in synthetic chemistry (Kefayati, Asghari, & Khanjanian, 2012).

Antibacterial and Anti-inflammatory Properties

  • Keche and Kamble (2014) explored novel 2-methylquinazolin-4(3H)-one derivatives for their anti-inflammatory and antimicrobial activities. Several compounds exhibited promising results, indicating their potential in developing new therapeutic agents for inflammation and bacterial infections (Keche & Kamble, 2014).

Synthesis Under Green Conditions

  • Rostamizadeh et al. (2010) utilized MCM-41-SO3H as a highly efficient sulfonic acid catalyst for the green synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives under solvent-free conditions. This innovative approach highlights the environmental benefits and efficiency of using solid acid catalysts in organic synthesis (Rostamizadeh, Amani, Mahdavinia, Sepehrian, & Ebrahimi, 2010).

Safety and Hazards

The safety and hazards associated with “3-(2-Methylquinazolin-4-yl)sulfanylpropanoic acid” are not explicitly mentioned in the search results. It is recommended to refer to the Material Safety Data Sheet (MSDS) for this compound for detailed safety information .

Properties

IUPAC Name

3-(2-methylquinazolin-4-yl)sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-8-13-10-5-3-2-4-9(10)12(14-8)17-7-6-11(15)16/h2-5H,6-7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWOVZKBKWYSBAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=N1)SCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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